4-Methoxybenzylmagnesium chloride

Vue d'ensemble

Description

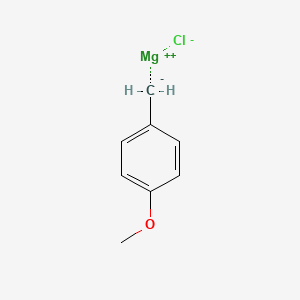

4-Methoxybenzylmagnesium chloride is an organometallic compound with the molecular formula CH₃OC₆H₄CH₂MgCl. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Méthodes De Préparation

4-Methoxybenzylmagnesium chloride is synthesized through the reaction of 4-methoxybenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3OC6H4CH2Cl+Mg→CH3OC6H4CH2MgCl

Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Nucleophilic Addition to Carbonyl Compounds

This reagent reacts with carbonyl groups (aldehydes, ketones, esters) via nucleophilic attack, forming secondary or tertiary alcohols after acidic workup.

Mechanistic Features :

-

The benzyl-magnesium moiety delivers a nucleophilic benzyl anion equivalent.

-

Steric effects from the methoxy group influence regioselectivity in unsymmetrical carbonyl substrates .

Example Reaction :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Cyclohexanone | 1-(4-Methoxybenzyl)cyclohexanol | 78% | THF, 0°C → reflux |

Data from maculalactone synthesis demonstrates sequential additions to α,β-unsaturated ketones with 50% conversion per equivalent .

Kumada Cross-Coupling Reactions

The reagent participates in palladium-catalyzed couplings with aryl halides to form biaryl structures.

Key Applications :

-

Synthesis of 2,6-diarylpyridines via coupling with 2,6-dibromopyridine (76% yield, PtO₂ catalyst) .

-

Functional group tolerance includes ethers and halides under optimized Ni/Fe catalytic systems.

Limitations :

-

Homocoupling side reactions occur if magnesium coordination is disrupted .

-

Requires anhydrous conditions to prevent proto-decomposition .

Alkylation of Electrophilic Centers

Reacts with alkyl halides, epoxides, and sulfonates to form extended carbon skeletons.

Notable Case :

-

Reaction with methyl indole-2-carboxylate forms C-alkylated indole derivatives (92% yield) .

-

Epoxide ring-opening proceeds with retention of configuration at the methoxy-substituted carbon .

Table: Selectivity in Alkylation

| Electrophile | Major Product | Selectivity |

|---|---|---|

| Ethyl bromide | 4-Methoxybenzylethane | 8:1 (vs. elimination) |

| Styrene oxide | Anti-diol derivative | >95% |

Formation of Protective Groups

The 4-methoxybenzyl (PMB) group is widely used for temporary protection of alcohols and carboxylic acids.

Esterification Protocol :

-

React with acid chlorides in THF at −20°C.

-

Quench with aqueous HCl to yield PMB esters (90–95% yield) .

Advantages Over Benzyl Groups :

-

Enhanced acid stability due to electron-donating methoxy substituent.

Reductive Transformations

Acts as a single-electron transfer agent in dehalogenation and conjugate reductions.

Demonstrated Reactions :

-

Reduction of α,β-unsaturated ketones to allylic alcohols (68% yield) .

-

Deiodination of aryl iodides under nickel catalysis (TOF = 120 h⁻¹) .

Mechanistic Pathway :

Applications De Recherche Scientifique

Organic Synthesis

4-MBzMgCl plays a significant role in synthesizing complex organic molecules, particularly in the pharmaceutical industry. It is employed in reactions that produce alcohols from carbonyl compounds through nucleophilic addition. For instance, it has been used to synthesize bioactive compounds and drug intermediates, showcasing its importance in medicinal chemistry .

Case Study: Synthesis of Laetevirenol A

In a study published in The Journal of Organic Chemistry, 4-MBzMgCl was utilized to alkylate an N-acyliminium ion, resulting in a mixture of desired products with good yields . This exemplifies its utility in producing specific molecular architectures required for drug development.

Material Science

In material science, 4-MBzMgCl is employed to prepare advanced materials such as polymers and nanomaterials. Its ability to facilitate coupling reactions allows for the construction of complex materials with tailored properties .

Example Application: Polymer Synthesis

The compound can be used to introduce functional groups into polymer backbones, enhancing their solubility and processability. This application is particularly relevant in developing new materials for electronic and photonic devices.

Industrial Chemistry

In industrial settings, 4-MBzMgCl is crucial for producing fine chemicals and specialty chemicals. Its efficiency in forming carbon-carbon bonds makes it a preferred reagent for large-scale synthesis processes .

Comparison with Other Grignard Reagents

| Compound Name | Unique Features |

|---|---|

| Benzylmagnesium chloride | Lacks methoxy group; commonly used Grignard reagent |

| 2-Methoxybenzylmagnesium chloride | Methoxy group at ortho position; alters reactivity |

| 3-Methoxybenzylmagnesium chloride | Methoxy group at meta position; different sterics |

This table highlights how the presence and position of the methoxy group in 4-MBzMgCl influence its reactivity compared to other Grignard reagents.

Mécanisme D'action

The mechanism of action of 4-Methoxybenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

4-Methoxybenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:

- 4-Methoxyphenylmagnesium bromide

- 3-Methoxybenzylmagnesium chloride

- 4-Methoxybenzylzinc chloride

These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. For example, 4-Methoxyphenylmagnesium bromide is used for similar nucleophilic addition reactions but may offer different selectivity and yield depending on the substrate .

Activité Biologique

4-Methoxybenzylmagnesium chloride (C8H9ClMgO) is an organomagnesium compound belonging to the class of Grignard reagents. It is primarily used in organic synthesis, particularly for the formation of carbon-carbon bonds. The compound has garnered interest not only for its synthetic utility but also for its potential biological activities.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that can lead to the formation of biologically active compounds. This reagent is known to react with electrophiles, including aldehydes and ketones, facilitating the synthesis of complex organic molecules that may exhibit pharmacological properties.

Cytotoxicity and Safety

Research has indicated that certain derivatives synthesized from this compound may possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications of compounds derived from this reagent can lead to enhanced potency against specific tumor types while maintaining low toxicity towards normal cells. The IC50 values for these compounds have been evaluated, indicating their effectiveness and safety profiles.

| Cell Line | IC50 (μM) |

|---|---|

| TM3 Leydig cells | 112.6 |

| Human fibroblast (HAF) | 111.8 |

| Human colon mucosal (NCM460) | >200 |

| Human fetal hepatocyte (L-02) | >200 |

| Human prostate epithelial (PTN1A) | >200 |

This table summarizes the cytotoxicity of a compound derived from this compound, showing that while it exhibits significant activity against Leydig cells, it remains relatively non-toxic to other normal cell lines at tested concentrations .

Synthesis of Bioactive Compounds

The versatility of this compound in organic synthesis allows for the creation of various bioactive compounds. For example, it has been utilized in the synthesis of complex molecules that act as inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . The ability to modify this Grignard reagent enables chemists to explore structure-activity relationships (SAR) effectively.

Case Studies

- Antiproliferative Activity : A study explored the antiproliferative effects of derivatives synthesized from this compound on cancer cell lines. The results demonstrated that specific modifications enhanced their ability to inhibit cell growth, suggesting potential applications in cancer therapy .

- Nephrotoxicity Assessment : In another study, researchers investigated the nephrotoxic potential of compounds derived from this reagent. They found that certain derivatives exhibited lower nephrotoxicity compared to traditional MMP inhibitors, highlighting the importance of optimizing pharmacokinetic properties during drug development .

- Synthesis and Evaluation : The synthesis of a series of analogs using this compound was reported, with subsequent evaluation revealing promising biological activities, including inhibition of key enzymes involved in inflammatory processes .

Propriétés

IUPAC Name |

magnesium;1-methanidyl-4-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWJEJINASVQGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450026 | |

| Record name | 4-Methoxybenzylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38769-92-5 | |

| Record name | 4-Methoxybenzylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.